N-Acetyl-T4; N-Acetyl-L-thyroxine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-thyroxine involves the acetylation of L-thyroxine. One common method includes the reaction of L-thyroxine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of N-Acetyl-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-thyroxine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-Acetyl-L-thyroxine to its reduced forms.
Substitution: Substitution reactions can occur at the iodine atoms or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like iodine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can produce deiodinated forms .
Scientific Research Applications
N-Acetyl-L-thyroxine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of thyroid hormone analogues.
Biology: It is used to study the binding affinity of thyroid hormones to thyroxine-binding globulin.
Industry: It is used in the production of thyroid hormone analogues and related compounds.
Mechanism of Action
N-Acetyl-L-thyroxine exerts its effects by binding to thyroid hormone receptors in the body. It has a lower binding affinity to thyroxine-binding globulin compared to L-thyroxine, which affects its bioavailability and activity . The molecular targets and pathways involved include the regulation of metabolic processes and modulation of gene expression related to thyroid hormone activity .
Comparison with Similar Compounds
Similar Compounds
L-thyroxine: The parent compound of N-Acetyl-L-thyroxine, widely used in the treatment of hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with higher potency but shorter half-life.
Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.
Uniqueness
N-Acetyl-L-thyroxine is unique due to its acetylated structure, which affects its binding affinity and biological activity. Unlike L-thyroxine, it has a lower binding affinity to thyroxine-binding globulin, making it less potent but potentially useful in specific therapeutic applications .
Properties
IUPAC Name |
2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERGVJCCFAPEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13I4NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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